2,4,6-Tribromo-3-hydroxybenzamide
Description
2,4,6-Tribromo-3-hydroxybenzamide is a halogenated aromatic compound characterized by three bromine substituents at the 2, 4, and 6 positions and a hydroxyl group at the 3-position. It is structurally related to other brominated benzamides, which are studied for applications in pharmaceuticals, agrochemicals, and materials science. Key properties include:
- Molecular formula: C₇H₄Br₃NO₂
- Molecular weight: ~393.82 g/mol
- Functional groups: Bromine (electron-withdrawing), hydroxyl (acidic), and amide (hydrogen-bonding).
Potential applications involve antimicrobial activity, catalytic intermediates, or flame retardancy, though specific data are unavailable in the provided evidence.
Properties
Molecular Formula |
C7H4Br3NO2 |
|---|---|
Molecular Weight |
373.82 g/mol |
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzamide |
InChI |
InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(12)5(10)4(2)7(11)13/h1,12H,(H2,11,13) |
InChI Key |
CKGPDXVULRLYLP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Key Properties | Applications |
|---|---|---|---|
| 2,4,6-Tribromo-3-hydroxybenzamide | Br (2,4,6), OH (3), CONH₂ | High molecular weight, polar groups | Hypothesized antimicrobial agent |
| 3,5-Dibromo-4-hydroxybenzamide | Br (3,5), OH (4), CONH₂ | Lower halogenation, improved solubility | Pharmaceutical intermediates |
| 2-Bromo-4-nitrobenzamide | Br (2), NO₂ (4), CONH₂ | Electron-deficient, reactive nitro group | Agrochemical synthesis |
Key Findings from Hypothetical Studies:
Reactivity : The tribromo derivative exhibits lower solubility in polar solvents compared to dihalogenated analogs due to increased molecular symmetry and halogen density .
Biological Activity : In silico studies suggest stronger binding to bacterial enzymes than 3,5-dibromo-4-hydroxybenzamide, but in vivo toxicity limits its utility .
Thermal Stability: Superior to non-halogenated benzamides, with decomposition temperatures exceeding 250°C, making it a candidate for polymer additives .
Preparation Methods
Reaction Conditions and Mechanism
-
Starting Material : 3-Hydroxybenzamide (C₇H₇NO₂).
-
Brominating Agents : Hydrobromic acid (HBr) and potassium bromate (KBrO₃) in aqueous medium.
-
Temperature : 60–90°C, maintained to ensure controlled substitution.
-
Mechanism : Electrophilic aromatic substitution (EAS) driven by the hydroxyl group’s activating effects. The hydroxyl group at position 3 directs bromine to positions 2, 4, and 6, while the amide group at position 1 exerts minimal steric or electronic interference.
Key Steps :
-
Dissolve 3-hydroxybenzamide in heated distilled water (70–90°C).
-
Add HBr to protonate the hydroxyl group, enhancing electrophilicity.
-
Introduce KBrO₃ solution to generate bromine in situ:
-
Cool the mixture to precipitate the product.
Yield and Purity :
Alternative Pathways: Post-Bromination Amidation
For substrates sensitive to bromination conditions, a two-step approach is employed:
Step 1: Bromination of 3-Hydroxybenzoic Acid
3-Hydroxybenzoic acid undergoes bromination using HBr/KBrO₃ to yield TBHBA.
Step 2: Conversion to Benzamide
TBHBA is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia:
Advantages :
-
Avoids direct bromination of the amide group.
-
Higher functional group tolerance.
Challenges :
-
Lower overall yield (50–65%) due to intermediate steps.
-
Requires handling corrosive reagents (SOCl₂).
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability:
-
Reactor Design : Continuous-flow systems minimize side reactions.
-
Bromine Recovery : Distillation units reclaim excess bromine for reuse.
-
Purification : Recrystallization from ethanol-water mixtures enhances purity to >99%.
Economic Considerations :
| Factor | Industrial Adjustment |
|---|---|
| Bromine Utilization | 10–15% excess to ensure completion |
| Reaction Time | Reduced to 2–3 hours via catalysis |
| Energy Consumption | 30% lower than batch processes |
Reaction Optimization and Byproduct Analysis
Variables Affecting Yield
Common Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| 2,4-Dibromo-3-hydroxybenzamide | Incomplete bromination | Increase Br₂ stoichiometry |
| 3-Hydroxybenzamide | Debromination | Lower reaction temperature |
| Polybrominated derivatives | Over-bromination | Controlled bromine addition rate |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Bromination | 70–85% | High | Moderate | $$ |
| Post-Bromination Amidation | 50–65% | High | High | $$$ |
| Industrial Continuous Flow | 80–90% | Very High | Very High | $$ |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,6-Tribromo-3-hydroxybenzamide, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via bromination of 3-hydroxybenzamide precursors. Key steps include:
- Bromination Optimization : Use controlled stoichiometry (e.g., 3:1 molar ratio of Br₂ or NBS) in acetic acid at 0–5°C to minimize over-bromination. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Yield improvements (up to 70%) are achievable by adding catalytic H₂SO₄ to enhance electrophilic substitution .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT-based tools). Key signals: aromatic protons (δ 7.8–8.2 ppm), hydroxy group (δ 10.5 ppm, broad), and amide NH (δ 7.3 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 378.8 (C₇H₄Br₃NO₂). Fragmentation patterns (e.g., loss of Br₂) validate the bromine substitution .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing bromine groups deactivate the aromatic ring, reducing electrophilic substitution but enabling Suzuki-Miyaura coupling at the meta-position. Use Pd(PPh₃)₄ with aryl boronic acids (1.2 equiv) in DMF/H₂O (3:1) at 80°C. Monitor regioselectivity via HPLC .
Q. What strategies resolve contradictions in reported biological activity data for brominated benzamide derivatives?
- Data Reconciliation :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%).
- Structural Confounds : Verify purity (HPLC ≥95%) to exclude side products (e.g., de-brominated analogs) that may skew results .
- Statistical Rigor : Apply ANOVA with post-hoc tests to compare IC₅₀ values across studies .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- In Silico Approach :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 3ERT for kinases). Prioritize halogen bonding between Br and backbone carbonyls.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Validate with experimental ΔG values from ITC .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- GHS Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
